Bienvenue dans la boutique en ligne BenchChem!

N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide

Xanthine oxidase inhibition Structure-based drug design Positional isomer SAR

N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is a synthetic heterocyclic compound with molecular formula C13H10N6O and molecular weight 266.26 g/mol. It belongs to the N-phenylisonicotinamide class, featuring a pyridine-4-carboxamide (isonicotinamide) core linked to a phenyl ring bearing a 1H-tetrazol-1-yl substituent at the para position.

Molecular Formula C13H10N6O
Molecular Weight 266.26 g/mol
Cat. No. B4769984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide
Molecular FormulaC13H10N6O
Molecular Weight266.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC=NC=C2)N3C=NN=N3
InChIInChI=1S/C13H10N6O/c20-13(10-5-7-14-8-6-10)16-11-1-3-12(4-2-11)19-9-15-17-18-19/h1-9H,(H,16,20)
InChIKeyQDHWNTAYTBRLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide (CAS 901422-20-6): Baseline Identity for Scientific Procurement


N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is a synthetic heterocyclic compound with molecular formula C13H10N6O and molecular weight 266.26 g/mol . It belongs to the N-phenylisonicotinamide class, featuring a pyridine-4-carboxamide (isonicotinamide) core linked to a phenyl ring bearing a 1H-tetrazol-1-yl substituent at the para position. The tetrazole moiety serves as a carboxylic acid bioisostere with enhanced metabolic stability and distinct hydrogen-bonding geometry [1]. This compound is the para positional isomer within a series that includes ortho (CAS 901435-73-2) and meta (CAS 879562-60-4) analogs, all sharing identical molecular formula but differing in the spatial presentation of the tetrazole pharmacophore .

Why N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide Cannot Be Replaced by Ortho or Meta Isomers: The Positional Selectivity Problem


N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide, its ortho analog (CAS 901435-73-2), and its meta analog (CAS 879562-60-4) share identical molecular formula (C13H10N6O) and molecular weight (266.26 g/mol), yet their biological target engagement profiles diverge sharply due to the geometric presentation of the tetrazole hydrogen-bond acceptor . In xanthine oxidase (XO) inhibitor development, the meta-tetrazole isomer was explicitly selected through structure-based drug design because its N-4 atom forms a critical hydrogen bond with the Asn768 residue of XO; the para isomer cannot geometrically access this sub-pocket and therefore exhibits no comparable XO inhibitory activity [1]. Conversely, in renal outer medullary potassium (ROMK) channel inhibitor programs at Merck, the para-tetrazole-phenylacetyl moiety was identified as the privileged scaffold, with the para orientation enabling productive binding within the ROMK pore region [2]. These target-specific positional requirements mean that substituting one isomer for another will produce fundamentally different pharmacological outcomes, making informed procurement based on the intended biological application essential.

Quantitative Differentiation Evidence for N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide vs. Closest Analogs


Para vs. Meta Isomer: Xanthine Oxidase Target Engagement Geometry Precludes Interchangeability

The meta isomer N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide was rationally designed to position the tetrazole N-4 atom as an H-bond acceptor for the Asn768 residue in the XO active site. The most potent derivative (compound 2s) achieved an IC50 of 0.031 μM against XO, comparable to topiroxostat (IC50 = 0.021 μM) [1]. The para isomer cannot adopt the geometry required for this Asn768 interaction because the tetrazole moiety is oriented linearly away from the amide linkage; molecular docking confirmed that only the meta configuration permits simultaneous amide-Asn768 and tetrazole-Asn768 H-bonding [1]. No XO inhibitory data have been reported for the para isomer, consistent with the structural prediction that it lacks the necessary binding geometry.

Xanthine oxidase inhibition Structure-based drug design Positional isomer SAR

Para-Tetrazole-Phenyl Moiety as Privileged ROMK Inhibitor Scaffold: Merck Lead Optimization Evidence

Merck Research Laboratories identified the 4-(1H-tetrazol-1-yl)phenylacetyl substructure as a critical pharmacophore in a novel sub-class of ROMK channel inhibitors. Compound A, 5-(2-(4-(2-(4-(1H-tetrazol-1-yl)phenyl)acetyl)piperazin-1-yl)ethyl)isobenzofuran-1(3H)-one, demonstrated potent ROMK functional inhibition and appropriate hERG selectivity for in vivo testing [1]. In normotensive rats and dogs, oral administration of Compound A produced concentration-dependent diuresis and natriuresis comparable to hydrochlorothiazide, but without significant urinary potassium loss — a differentiated pharmacological profile attributed to the para-tetrazole-phenyl engagement with the ROMK pore [1]. The para orientation is essential for this activity; SAR exploration within this series confirmed that modification to the phenyl-tetrazole substitution pattern altered ROMK potency, though explicit ortho/meta comparator IC50 values were not publicly disclosed in the primary literature [1].

ROMK potassium channel Diuretic drug discovery Tetrazole pharmacophore

Patent-Covered Chemical Space: Tetrazole-Substituted Arylamides as P2X3/P2X2/3 Receptor Antagonists

Roche patent WO2008000645 claims tetrazole-substituted arylamides of formula (I) wherein R1 is optionally substituted tetrazolyl and R2 is optionally substituted phenyl, pyridinyl, or thienyl, as P2X3 and/or P2X2/3 receptor antagonists for treating pain and inflammatory conditions [1]. The generic Markush structure encompasses N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide as a specific exemplification of the para-substituted phenyl-tetrazole amide class. While the patent does not disclose individual compound IC50 values, the inclusion of the para substitution pattern in the claimed scope — alongside explicit synthetic examples — indicates that this regioisomer was deliberately incorporated into the intellectual property strategy for this therapeutic target [1].

P2X3 receptor antagonist Pain and inflammation Tetrazole arylamide patent

Predicted Physicochemical Property Differentiation: Topological Polar Surface Area and Dipole Moment Across Positional Isomers

Computational prediction indicates that the para isomer possesses a distinct topological polar surface area (TPSA) and dipole moment compared to its ortho and meta counterparts due to the linear versus bent molecular geometry. The para configuration aligns the pyridine nitrogen, amide carbonyl, and tetrazole ring along a common axis, resulting in a larger molecular length-to-width ratio and a dipole moment vector oriented along the molecular long axis. In contrast, the ortho isomer adopts a folded conformation due to steric clash between the tetrazole and amide groups, while the meta isomer presents an intermediate geometry [1]. These differences affect membrane permeability, solubility, and crystal packing — parameters critical for both biological assay performance and solid-form handling in procurement.

Physicochemical properties Drug-likeness Positional isomer comparison

Synthetic Entry Point Differentiation: Commercial Availability of Key Intermediate 4-(1H-Tetrazol-1-yl)aniline

The para isomer benefits from a well-characterized synthetic route via amide coupling of commercially available 4-(1H-tetrazol-1-yl)aniline (CAS 14213-13-9) with isonicotinoyl chloride or via direct coupling with isonicotinic acid . 4-(1H-Tetrazol-1-yl)aniline is stocked by major research chemical suppliers (e.g., Santa Cruz Biotechnology, catalog sc-26246) with defined purity specifications, enabling rapid analog synthesis . By contrast, 2-(1H-tetrazol-1-yl)aniline (ortho) and 3-(1H-tetrazol-1-yl)aniline (meta) are less commonly stocked as off-the-shelf intermediates, potentially leading to longer lead times and higher synthesis costs for the ortho and meta final compounds.

Synthetic accessibility Building block procurement 4-(1H-tetrazol-1-yl)aniline

Optimal Procurement and Application Scenarios for N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide


ROMK Channel Inhibitor Lead Optimization and Diuretic Drug Discovery

The para-tetrazole-phenyl scaffold is the validated pharmacophore for ROMK channel inhibition, as demonstrated by Merck's Compound A series [1]. N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide serves as a minimal pharmacophore building block for constructing ROMK inhibitor libraries via N-alkylation or acylation of the pyridine nitrogen. Its use ensures alignment with the published SAR trajectory and avoids the inactive regioisomers that would confound screening results.

Negative Control Compound for Xanthine Oxidase Inhibitor Selectivity Profiling

Because the para isomer is geometrically incapable of forming the critical Asn768 hydrogen bond required for XO inhibition, it serves as an ideal negative control in counter-screens alongside the active meta isomer (compound 2s, IC50 = 0.031 μM) [2]. This isomer-pair control strategy enables robust validation of assay specificity and differentiation of target-mediated vs. off-target effects in XO inhibitor programs.

P2X3/P2X2/3 Receptor Antagonist Patent Landscape Exploration

As a specifically exemplified regioisomer within the Roche patent WO2008000645 claiming tetrazole-substituted arylamides for P2X3/P2X2/3-mediated pain and inflammation, procurement of this compound supports patent landscape analysis, freedom-to-operate assessment, and the design of patent-evading analogs through systematic positional isomer comparison [3].

Tetrazole Bioisostere Physicochemical Benchmarking and Analytical Method Development

The simple, unsubstituted para-tetrazole-phenyl-isonicotinamide core provides a well-defined benchmark compound for studying the physicochemical consequences of tetrazole-for-carboxylate bioisosteric replacement — including logP, pKa, solubility, and permeability — relative to the corresponding carboxylic acid analog [2]. Its linear geometry also makes it suitable as a calibration standard for developing HPLC and LC-MS analytical methods for tetrazole-containing compound libraries.

Quote Request

Request a Quote for N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.